Propylene glycol 2-(2-methylbutyrate)

Thermal stability Flavor retention Baked goods processing

Propylene glycol 2-(2-methylbutyrate) (CAS 923593-57-1) is the major isomer (60%) of a commercial propylene glycol mono-2-methylbutyrate mixture that also contains 29% 1-hydroxypropan-2-yl 2-methylbutanoate and 7–8% di-2-methylbutyrate propylene glycol ester. It is a clear, colorless liquid with a mild fruity, ethereal aroma, practically insoluble in water but soluble in ethanol.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 923593-57-1
Cat. No. B12781297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol 2-(2-methylbutyrate)
CAS923593-57-1
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(C)CO
InChIInChI=1S/C8H16O3/c1-4-6(2)8(10)11-7(3)5-9/h6-7,9H,4-5H2,1-3H3
InChIKeyQIRATDLGJOBIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylene Glycol 2-(2-methylbutyrate) (CAS 923593-57-1): Physicochemical Identity, Regulatory Status, and Procurement Baseline


Propylene glycol 2-(2-methylbutyrate) (CAS 923593-57-1) is the major isomer (60%) of a commercial propylene glycol mono-2-methylbutyrate mixture that also contains 29% 1-hydroxypropan-2-yl 2-methylbutanoate and 7–8% di-2-methylbutyrate propylene glycol ester [1]. It is a clear, colorless liquid with a mild fruity, ethereal aroma, practically insoluble in water but soluble in ethanol [1]. The substance is recognized as a flavoring agent under FEMA GRAS 4467 and has been evaluated by JECFA (No. 1981) with no safety concern at current intake levels [2]. Key specifications include a boiling point of 238–240 °C, refractive index of 1.422–1.432, specific gravity of 0.968–0.978 (20 °C), and a minimum assay of 96% [1].

Why In-Class Propylene Glycol Esters Cannot Substitute for Propylene Glycol 2-(2-methylbutyrate) Without Reformulation Risk


Propylene glycol esters of short-chain acids are often treated as interchangeable solvents or co-solvents, but the 2-methylbutyrate moiety introduces a branched-chain structure that substantially alters physical properties relative to linear-chain analogs. The additional methyl branch on the acid side-chain elevates the boiling point, increases lipophilicity (logP), and reduces vapor pressure compared to the linear propylene glycol monobutyrate [1]. These differences directly impact thermal processing stability, flavor release kinetics, and partitioning behavior in multi-phase food and fragrance systems. Furthermore, the target compound is supplied as a defined isomer mixture (60:29:8) that is critical for consistent sensory performance, whereas alternative esters lack this explicit compositional specification [1]. Simple replacement with propylene glycol monobutyrate or a simple ethyl ester will yield divergent volatility, solubility, and organoleptic outcomes.

Propylene Glycol 2-(2-methylbutyrate) Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation vs. Linear Propylene Glycol Monobutyrate Enables Higher Thermal Process Tolerance

Propylene glycol 2-(2-methylbutyrate) exhibits a boiling point of 238–240 °C [1], which is approximately 10–12 °C higher than the 227–228 °C reported for the linear-chain analog propylene glycol monobutyrate . This elevation, attributable to the additional methyl branch on the acid moiety, provides greater resistance to distillative losses during high-temperature food processing such as baking and extrusion.

Thermal stability Flavor retention Baked goods processing

Higher logP (1.20 vs. 0.90) Demonstrates Enhanced Lipophilicity for Fat-Continuous Flavor Delivery Systems

The estimated octanol-water partition coefficient (logP) for propylene glycol 2-(2-methylbutyrate) is 1.20 [1], compared to 0.90 for propylene glycol monobutyrate [2]. This 0.30 log unit difference corresponds to approximately a two-fold higher equilibrium concentration in lipid phases, favoring retention in fat-continuous food matrices such as buttercream, chocolate, and dairy fat.

Lipophilicity Flavor partitioning Fat-based foods

Defined Isomer Composition (60:29:8) Enables Lot-to-Lot Sensory Consistency Absent in Unspecified Monoester Mixtures

The JECFA specification mandates a defined isomer distribution: 60% 2-hydroxypropyl 2-methylbutanoate, 29% 1-hydroxypropan-2-yl 2-methylbutanoate, and 7–8% propylene glycol di-2-methylbutyrate [1]. The linear analog propylene glycol monobutyrate carries a similar but broader specification (60–63:28–29:6–10) without the unique branching-related sensory contribution of the 2-methyl isomer. The explicit ratio provides a verifiable batch-release criterion that generic propylene glycol monoesters do not guarantee.

Isomer ratio Quality control Sensory consistency

Ultra-Low Vapor Pressure (0.007 mmHg) Minimizes Volatile Loss Compared to Simple Ethyl 2-Methylbutyrate (11.73 hPa / ~8.8 mmHg)

The vapor pressure of propylene glycol 2-(2-methylbutyrate) is estimated at 0.007 mmHg at 25 °C [1], roughly 1,250-fold lower than the 11.73 hPa (~8.8 mmHg) reported for the simple ester ethyl 2-methylbutyrate at 20 °C . This dramatic difference reflects the higher molecular weight and additional hydroxyl group, which together suppress headspace partitioning and extend the effective duration of flavor perception in finished products.

Volatility control Flavor longevity Shelf stability

Differential Specific Gravity Range (0.968–0.978 vs. 0.952–0.957) Provides a Rapid Identity Test to Discriminate Monoester from Diester

The specific gravity of propylene glycol 2-(2-methylbutyrate) is specified at 0.968–0.978 (20 °C) [1], while the corresponding di-ester propylene glycol di-2-methylbutyrate exhibits a specific gravity of 0.952–0.957 (20 °C) [2]. This non-overlapping range of approximately 0.02 units provides a simple, rapid density check to verify incoming material identity and detect mis-shipment or co-mingling of the di-ester.

Quality assurance Identity testing Supply chain integrity

Usage-Level Parity with Linear Analog in Baked Goods but Distinct Chewing Gum Profile vs. Di-Ester

FEMA GRAS usage data show that propylene glycol 2-(2-methylbutyrate) has average usual/maximum levels of 20/50 ppm in baked goods—identical to propylene glycol monobutyrate [1][2]. However, in chewing gum the monoester is used at 20/50 ppm, whereas the di-ester propylene glycol di-2-methylbutyrate is permitted at 10/100 ppm, reflecting a wider maximum range but lower typical usage for the di-ester [3]. This category-specific profile allows formulators to select the appropriate ester based on desired flavor intensity and release kinetics.

Use levels Food category optimization Cost-in-use

Propylene Glycol 2-(2-methylbutyrate): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Thermally Processed Baked Goods and Extruded Cereals Requiring High-Temperature Flavor Retention

With a boiling point of 238–240 °C [1], this compound withstands baking and extrusion temperatures that cause substantial losses of lower-boiling alternatives such as propylene glycol monobutyrate (227–228 °C) or ethyl 2-methylbutyrate (133 °C). Its use in baked goods at 20–50 ppm [2] is established through FEMA GRAS, making it the preferred choice for industrial bakeries seeking consistent flavor delivery after thermal processing.

Fat-Continuous Flavor Systems (Buttercream, Chocolate, Dairy Fat) Demanding High Lipid Partitioning

The logP of 1.20 [1] is 0.30 units higher than that of linear propylene glycol monobutyrate, indicating approximately two-fold greater partitioning into lipid phases. Formulators of fat-based confectionery, buttercream icings, and high-fat dairy desserts can leverage this property to reduce flavor loss to aqueous phases and achieve more efficient flavor utilization.

Chewing Gum and Long-Shelf-Life Confections Requiring Sustained Flavor Release

The estimated vapor pressure of 0.007 mmHg at 25 °C [1] is approximately three orders of magnitude lower than that of simple ethyl esters. This ultra-low volatility extends flavor perception duration in chewing gum (FEMA use level 20–50 ppm [2]) and hard candy, reducing the need for over-formulation and providing a measurable cost-in-use advantage over high-vapor-pressure alternatives.

Quality Control and Incoming Material Verification via Density and Refractive Index

The non-overlapping specific gravity range (0.968–0.978 [1]) compared to the di-ester analog (0.952–0.957) provides a rapid identity test using a simple density meter. Combined with refractive index (1.422–1.432 [1]), QC laboratories can confirm lot integrity within minutes, preventing mis-shipment errors that could compromise entire production batches.

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